molecular formula C7H5ClN2O3 B13007947 1-(5-Chloro-3-nitropyridin-2-yl)ethanone

1-(5-Chloro-3-nitropyridin-2-yl)ethanone

Cat. No.: B13007947
M. Wt: 200.58 g/mol
InChI Key: VUJTUYSRRBBORP-UHFFFAOYSA-N
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Description

1-(5-Chloro-3-nitropyridin-2-yl)ethanone is a pyridine derivative featuring a chloro substituent at position 5, a nitro group at position 3, and an ethanone moiety at position 2. Pyridine-based compounds are pivotal in pharmaceuticals and agrochemicals due to their electronic and steric characteristics, which influence reactivity and biological activity .

Properties

Molecular Formula

C7H5ClN2O3

Molecular Weight

200.58 g/mol

IUPAC Name

1-(5-chloro-3-nitropyridin-2-yl)ethanone

InChI

InChI=1S/C7H5ClN2O3/c1-4(11)7-6(10(12)13)2-5(8)3-9-7/h2-3H,1H3

InChI Key

VUJTUYSRRBBORP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=C(C=N1)Cl)[N+](=O)[O-]

Origin of Product

United States

Chemical Reactions Analysis

1-(5-Chloro-3-nitropyridin-2-yl)ethanone undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include hydrogen gas, palladium on carbon, amines, thiols, and potassium permanganate. The major products formed from these reactions include amino derivatives, substituted pyridines, and carboxylic acids .

Scientific Research Applications

1-(5-Chloro-3-nitropyridin-2-yl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(5-Chloro-3-nitropyridin-2-yl)ethanone involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The chloro group can participate in substitution reactions, leading to the formation of various derivatives with different biological activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridine-Based Analogs

  • 1-(5-Fluoro-3-nitropyridin-2-yl)ethanone (CAS 1432754-46-5): Structural Difference: Fluorine replaces chlorine at position 3. However, its smaller atomic radius reduces steric hindrance compared to chlorine.
  • 1-(5-Nitropyridin-2-yl)ethanone (CAS 31557-75-2): Structural Difference: Lacks the chloro substituent at position 4. Impact: Absence of chlorine reduces molecular weight (C₇H₆N₂O₃ vs. C₇H₅ClN₂O₃) and may lower lipophilicity. Nitro groups dominate electronic effects, directing further substitution reactions meta to their position .

Benzene-Based Analogs

  • 1-(5-Chloro-2-nitrophenyl)ethanone (CAS 18640-60-3): Structural Difference: Benzene ring instead of pyridine, with nitro at position 2 and chloro at position 5. Physical Properties: Melting point 58–61°C, boiling point 332.2°C. Applications: Used as an intermediate in pharmaceuticals and dyes.
  • 1-(2-Hydroxy-5-methyl-3-nitrophenyl)ethanone (CAS 66108-30-3): Structural Difference: Hydroxyl and methyl groups replace chloro and pyridine nitrogen. Impact: Hydroxyl groups enhance solubility via hydrogen bonding, while methyl groups increase steric bulk. Such substitutions are common in dye chemistry .

Key Properties

Compound Molecular Formula Molecular Weight Melting Point Boiling Point
1-(5-Chloro-3-nitropyridin-2-yl)ethanone* C₇H₅ClN₂O₃ 200.58 (calc.) Not reported Not reported
1-(5-Fluoro-3-nitropyridin-2-yl)ethanone C₇H₅FN₂O₃ 196.13
1-(5-Chloro-2-nitrophenyl)ethanone C₈H₆ClNO₃ 199.59 58–61°C 332.2°C

*Estimated values based on analogs.

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